molecular formula C25H33IO2Si B12857978 (R)-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one

(R)-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one

Cat. No.: B12857978
M. Wt: 520.5 g/mol
InChI Key: CWWJAQIJHDWEMY-HXUWFJFHSA-N
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Description

®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is a complex organic compound that features a tert-butyldiphenylsilyl group, an iodine atom, and a methyl group attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to first introduce the tert-butyldiphenylsilyl group to protect the hydroxyl group of the starting material. This is followed by iodination and methylation reactions to introduce the iodine and methyl groups, respectively. The final step involves forming the octenone backbone through a series of coupling and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as azides or thiols .

Scientific Research Applications

Chemistry

In chemistry, ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study the effects of specific functional groups on biological activity. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodine atom and the tert-butyldiphenylsilyl group can influence the compound’s pharmacokinetics and pharmacodynamics .

Industry

In industrial applications, ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one can be used in the production of specialty chemicals and materials. Its unique reactivity patterns make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one involves its ability to undergo selective chemical reactions. The tert-butyldiphenylsilyl group acts as a protecting group, allowing for selective functionalization of other parts of the molecule. The iodine atom can participate in substitution reactions, while the octenone backbone can undergo oxidation or reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is unique due to the combination of the tert-butyldiphenylsilyl group, iodine atom, and octenone backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C25H33IO2Si

Molecular Weight

520.5 g/mol

IUPAC Name

(6R)-1-[tert-butyl(diphenyl)silyl]oxy-7-iodo-6-methyloct-7-en-4-one

InChI

InChI=1S/C25H33IO2Si/c1-20(21(2)26)19-22(27)13-12-18-28-29(25(3,4)5,23-14-8-6-9-15-23)24-16-10-7-11-17-24/h6-11,14-17,20H,2,12-13,18-19H2,1,3-5H3/t20-/m1/s1

InChI Key

CWWJAQIJHDWEMY-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)I

Canonical SMILES

CC(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)I

Origin of Product

United States

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